molecular formula C19H21NO4 B214473 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214473
M. Wt: 327.4 g/mol
InChI Key: ALCXWFHAPNFUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one, also known as DPI, is a chemical compound with potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including signal transduction, gene expression, and cell growth.

Mechanism of Action

3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one acts as a competitive inhibitor of PKC, binding to the catalytic domain of the enzyme and preventing its activation by phosphorylation. By inhibiting PKC activity, 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one can disrupt downstream signaling pathways that are regulated by PKC, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects, depending on the cell type and PKC isoform targeted. In general, 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, potentially through inhibition of PKC-mediated signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for PKC, allowing for specific targeting of PKC-mediated signaling pathways. However, 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to have off-target effects on other enzymes, such as protein kinase A and mitogen-activated protein kinases, which may limit its use in certain experiments. Additionally, 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one and its applications in scientific research. One area of interest is the development of more selective PKC inhibitors, which may provide a more specific tool for studying PKC-mediated signaling pathways. Additionally, further research is needed to understand the role of PKC in disease development and identify potential therapeutic targets for PKC inhibitors. Finally, the development of novel drug delivery systems may improve the bioavailability and efficacy of 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one and other PKC inhibitors in vivo.

Synthesis Methods

The synthesis of 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions, starting with the condensation of 2,4-dimethyl-3-furoic acid with 3-(2-bromoacetyl)-1-propyl-1,3-dihydro-2H-indol-2-one. The resulting compound is then subjected to reduction with sodium borohydride, followed by acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been widely used in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and dysregulation of PKC signaling has been linked to the development of various diseases, including cancer, diabetes, and neurological disorders. 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways and their role in disease development.

properties

Product Name

3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one

InChI

InChI=1S/C19H21NO4/c1-4-9-20-15-8-6-5-7-14(15)19(23,18(20)22)10-16(21)17-12(2)11-24-13(17)3/h5-8,11,23H,4,9-10H2,1-3H3

InChI Key

ALCXWFHAPNFUSB-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(OC=C3C)C)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(OC=C3C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.